5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
CAS No.: 2567503-23-3
Cat. No.: VC7019241
Molecular Formula: C10H10Cl2N2S
Molecular Weight: 261.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567503-23-3 |
|---|---|
| Molecular Formula | C10H10Cl2N2S |
| Molecular Weight | 261.16 |
| IUPAC Name | 5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H |
| Standard InChI Key | XQCKNZQFENYFHS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride possesses the molecular formula C₁₀H₁₀Cl₂N₂S and a molecular weight of 261.17 g/mol . The structure comprises a thiazole ring substituted at the 5-position with a 3-chlorobenzyl group and at the 2-position with an amine group, protonated as a hydrochloride salt to enhance solubility. Key spectral identifiers include the InChIKey XQCKNZQFENYFHS-UHFFFAOYSA-N and SMILES notation C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N.Cl, which clarify the spatial arrangement of atoms and functional groups.
Physicochemical Properties
While experimental data on density, melting point, and solubility remain limited, computational models suggest moderate polarity due to the aromatic chlorophenyl moiety and ionic hydrochloride component . The compound’s powder form and room-temperature stability facilitate handling in laboratory settings, though hygroscopicity risks under humid conditions necessitate controlled storage .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The primary route involves nucleophilic substitution between thiazol-2-amine and 3-chlorobenzyl chloride in the presence of a base such as sodium carbonate. This reaction proceeds via SN2 mechanism, where the amine group displaces the chloride on the benzyl carbon, yielding the free base intermediate. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, improving crystallinity and purity.
Process Variants and Yield Enhancements
Alternative methods employ LiH in dimethylformamide (DMF) to accelerate coupling reactions, achieving yields exceeding 80% under reflux conditions . Recent advances utilize microwave-assisted synthesis to reduce reaction times from hours to minutes, though scalability challenges persist . Purification typically involves recrystallization from ethanol or acetonitrile, with HPLC analyses confirming purities ≥95%.
Applications in Pharmaceutical Research
Neurological Target Exploration
2-Aminothiazole derivatives demonstrate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, critical for Alzheimer’s disease therapeutics . Although direct studies on 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride are scarce, structural analogs like compound 3e (IC₅₀ = 0.5 μM for AChE) validate the scaffold’s potential . The chlorophenyl group may enhance blood-brain barrier penetration, a hypothesis under investigation via logP calculations and in vitro permeability assays .
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